DL-Pantolactone

Description

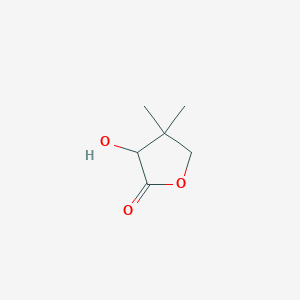

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4,4-dimethyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERHXTVXHNVDKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861637 | |

| Record name | 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to slightly yellow solid; [OECD SIDS] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | DL-Pantolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.06 [mmHg] | |

| Record name | DL-Pantolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

79-50-5, 52126-90-6 | |

| Record name | (±)-Pantolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pantolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC135788 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC5926 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-dihydro-3-hydroxy-4,4-dimethylfuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PANTOLACTONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IID733HD2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual Facets of DL-Pantolactone: A Technical Guide to its Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Pantolactone, a racemic mixture of D- and L-pantolactone, occupies a unique position in biological systems. Primarily recognized as a crucial precursor in the biosynthesis of Vitamin B5 (D-pantothenic acid), its biological significance is foundational to cellular metabolism. The D-enantiomer is the biologically active form in this pathway, readily converted into pantothenic acid, a vital component of Coenzyme A. Beyond this established role, recent scientific inquiry has unveiled a novel therapeutic avenue, demonstrating that derivatives of D-pantolactone are potent inhibitors of Fatty Acid Synthase (FAS), a key enzyme implicated in cancer and metabolic disorders. This technical guide provides an in-depth exploration of these two core mechanisms of action, summarizing key quantitative data, detailing experimental protocols for investigation, and visualizing the associated biological pathways.

Introduction

This compound (C6H10O3) is a chiral gamma-lactone that serves as a key intermediate in various chemical syntheses.[1][2] In biological contexts, the racemic nature of this compound is of paramount importance, as enzymatic systems exhibit stereospecificity, primarily utilizing the D-enantiomer.[3] This guide will dissect the two primary mechanisms through which this compound exerts its biological effects: its role as a pro-vitamin and the emerging function of its derivatives in enzyme inhibition.

Mechanism of Action I: Precursor to Vitamin B5 Biosynthesis

The most well-documented biological function of this compound is the role of its D-isomer as a direct precursor to D-pantothenic acid (Vitamin B5).[4] This essential vitamin is a fundamental building block for the synthesis of Coenzyme A (CoA), a critical cofactor in numerous metabolic pathways, including the Krebs cycle and the synthesis and oxidation of fatty acids.

The conversion of D-pantolactone to D-pantothenic acid involves the enzymatic hydrolysis of the lactone ring to form D-pantoic acid, which is then condensed with β-alanine.

Enzymatic Resolution of this compound

Given that only the D-enantiomer is biologically active in Vitamin B5 synthesis, the enzymatic resolution of the racemic this compound is a critical process. This is often achieved through the use of lactonases that selectively hydrolyze D-pantolactone to D-pantoic acid, leaving the L-enantiomer intact.

Quantitative Data: Enzymatic Kinetic Resolution

The efficiency of enzymatic resolution is determined by factors such as substrate concentration, temperature, and pH. The following table summarizes key parameters from a study on the kinetic resolution of this compound using a recombinant D-lactonase (TSDL) from Thielavia sp..

| Parameter | Value | Conditions |

| Optimal Temperature | 30 °C | Reaction with 80 g/L this compound and 10 g/L wet cells of recombinant E. coli (TSDL), pH 7.0. |

| Optimal pH | 7.0 | Reaction at 30 °C with 80 g/L this compound and 10 g/L wet cells of recombinant E. coli (TSDL). |

| Substrate Concentration | 200 g/L | Reaction at 30 °C, pH 7.0, with 40 g/L wet cells of recombinant E. coli (TSDL). |

| Conversion Rate (at 12h) | 50% | Preparative-scale reaction with 200 g/L this compound and 40 g/L wet cells of recombinant E. coli (TSDL) at 30 °C and pH 7.0. |

| Enantiomeric Excess (ee) of D-Pantoic Acid | 90% | Preparative-scale reaction with 200 g/L this compound and 40 g/L wet cells of recombinant E. coli (TSDL) at 30 °C and pH 7.0. |

Signaling Pathway: Vitamin B5 Biosynthesis

The conversion of D-pantolactone to Coenzyme A is a multi-step enzymatic pathway. The initial and key step involving D-pantolactone is its hydrolysis.

Caption: Conversion of D-Pantolactone to Coenzyme A.

Experimental Protocol: Whole-Cell Biocatalytic Kinetic Resolution of this compound

This protocol is adapted from the methodology for the kinetic resolution of this compound using recombinant E. coli expressing a D-lactonase.

1. Materials and Reagents:

-

This compound

-

Recombinant E. coli cells expressing D-lactonase (wet cell weight, WCW)

-

Deionized water

-

5% NH3·H2O solution

-

High-Performance Liquid Chromatography (HPLC) system

2. Procedure:

-

Reaction Setup: Prepare a reaction mixture in a suitable vessel containing this compound at a concentration of 200 g/L and recombinant E. coli cells at 40 g (WCW) per liter.

-

Incubation: Maintain the reaction at 30 °C with stirring.

-

pH Control: Keep the pH of the reaction mixture at 7.0 ± 0.2 by the controlled addition of a 5% NH3·H2O solution.

-

Monitoring: Monitor the progress of the reaction by taking samples at regular intervals.

-

Sample Preparation for Analysis: Centrifuge the samples to remove the cells.

-

Analysis: Determine the conversion of this compound and the optical purity of the produced D-pantoic acid using HPLC analysis.

Mechanism of Action II: Fatty Acid Synthase (FAS) Inhibition by D-Pantolactone Derivatives

Recent research has highlighted a significant and direct biological activity of derivatives of D-pantolactone as inhibitors of fatty acid synthase (FAS). FAS is a multi-enzyme complex that catalyzes the synthesis of long-chain fatty acids. Its upregulation is a characteristic feature of many cancers and metabolic diseases, making it a promising therapeutic target. While this compound itself is not reported to be a direct inhibitor, its D-enantiomer serves as a scaffold for the synthesis of potent FAS inhibitors.

Quantitative Data: In Vitro FAS Inhibitory Activity of D-Pantolactone Derivatives

The following table summarizes the FAS inhibitory activity of a series of synthesized D-pantolactone derivatives, with IC50 values indicating the concentration required to inhibit 50% of the enzyme's activity.

| Compound ID | Modification on D-Pantolactone Scaffold | FAS IC50 (µM) |

| 3c | (E)-4-(4-chlorophenyl)-2-oxobut-3-en-1-yl | 15.34 ± 2.11 |

| 3d | (E)-4-(2,4-dichlorophenyl)-2-oxobut-3-en-1-yl | 13.68 ± 1.52 |

| 3j | (E)-2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-en-1-yl | 14.89 ± 1.87 |

| 3m | (E)-4-(4-methoxyphenyl)-2-oxobut-3-en-1-yl | 16.25 ± 2.03 |

| C75 (Reference) | - | 13.86 ± 2.79 |

Data extracted from a study on D-pantolactone derivatives as novel FAS inhibitors.

Signaling Pathway: Downstream Effects of FAS Inhibition

The inhibition of FAS by D-pantolactone derivatives leads to a cascade of downstream cellular events, which can ultimately induce apoptosis in cancer cells.

Caption: Simplified signaling pathway of FAS inhibition.

Experimental Protocol: Fatty Acid Synthase (FAS) Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of D-pantolactone derivatives on FAS.

1. Materials and Reagents:

-

Purified FAS enzyme

-

Acetyl-CoA

-

Malonyl-CoA

-

NADPH

-

Potassium phosphate (B84403) buffer (pH 7.0)

-

Test compounds (D-pantolactone derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer capable of reading absorbance at 340 nm

2. Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, acetyl-CoA, and NADPH.

-

Inhibitor Addition: Add varying concentrations of the test compounds to the wells. Include a vehicle control (solvent only).

-

Enzyme Addition and Pre-incubation: Add the purified FAS enzyme to all wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiation of Reaction: Start the reaction by adding malonyl-CoA to all wells.

-

Measurement of FAS Activity: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. Record measurements at regular intervals for a set period.

-

Data Analysis: Calculate the rate of NADPH oxidation for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Other Biological Considerations

Toxicology and Safety

Toxicological studies on this compound have indicated a low toxicity profile. The acute oral LD50 in rats is reported to be above 2000 mg/kg bw. It is not found to be a skin sensitizer (B1316253) in guinea pig maximization tests and shows no evidence of reproductive or developmental toxicity in sub-chronic oral studies in rats at doses up to 1000 mg/kg/day.

Direct Biological Effects of this compound

Beyond its role as a precursor, there is limited evidence for other direct biological activities of this compound itself. The primary metabolic fate of both enantiomers in most biological systems is hydrolysis to their respective pantoic acid forms. The biological significance appears to be largely dictated by the stereochemistry, with the D-form entering a key metabolic pathway and the L-form being biologically less active in this context.

Conclusion

The mechanism of action of this compound in biological systems is distinctly bifurcated, hinging on the stereochemistry of its constituent enantiomers. The D-isomer is a well-established and vital precursor in the biosynthesis of Vitamin B5 and, consequently, Coenzyme A, playing a fundamental role in cellular metabolism. In contrast, while the L-isomer is largely inert in this pathway, the D-pantolactone scaffold has emerged as a promising template for the development of potent Fatty Acid Synthase inhibitors with significant therapeutic potential in oncology and metabolic diseases. This guide has provided a comprehensive overview of these two primary mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring the multifaceted biological roles of this intriguing molecule. Future research should continue to explore the potential for direct biological activities of this compound and further optimize the therapeutic efficacy of its derivatives.

References

- 1. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 79-50-5 | FP31950 | Biosynth [biosynth.com]

- 3. This compound | CAS#:79-50-5 | Chemsrc [chemsrc.com]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Data of DL-Pantolactone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for DL-Pantolactone, a key intermediate in the synthesis of pantothenic acid (Vitamin B5). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Solvent | Reference |

| 1.01 | s | D₂O | [1] |

| 1.18 | s | D₂O | [1] |

| 4.08 | s | D₂O | [1] |

| 4.10 | d | D₂O | [1] |

| 4.13 | d | D₂O | [1] |

| 4.15 | s | D₂O | |

| 4.37 | s | D₂O |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Solvent | Reference |

| 20.86 | D₂O | |

| 20.87 | D₂O | |

| 24.12 | D₂O | |

| 43.31 | D₂O | |

| 78.25 | D₂O | |

| 79.67 | D₂O | |

| 182.61 | D₂O |

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| ~3400 | O-H stretch (hydroxyl group) | |

| ~1770 | C=O stretch (lactone carbonyl) |

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion Type | Method | Reference |

| 131.07 | [M+H]⁺ | LC-MS |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A standard protocol involves dissolving a precisely weighed sample of this compound (e.g., 1-5 mg) in a suitable deuterated solvent (e.g., 0.5-0.7 mL of D₂O or CDCl₃) within an NMR tube.

-

Instrumentation: Data acquisition is typically performed on a 400 MHz or 600 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

The instrument is tuned and matched to the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

A standard proton experiment (e.g., zgpr) is run at a controlled temperature, often 25°C.

-

The spectral width is set to encompass all expected proton signals (e.g., 0-12 ppm).

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A standard carbon experiment (e.g., zgpg30) with proton decoupling is utilized.

-

The spectral width is set to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

-

A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: A small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Solution: The sample is dissolved in a suitable solvent (e.g., CCl₄ or CHCl₃) and placed in a liquid sample cell.

-

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is commonly used.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or solvent) is collected.

-

The sample is placed in the beam path.

-

The sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is dissolved in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile (B52724) with 0.1% formic acid).

-

For Gas Chromatography-Mass Spectrometry (GC-MS), the sample may require derivatization to increase its volatility.

-

-

Instrumentation: A triple quadrupole mass spectrometer or a high-resolution mass spectrometer (e.g., Q-Exactive) is often used.

-

LC-MS/MS Analysis:

-

Chromatographic Separation: The sample is injected onto a C18 reverse-phase column and separated using a gradient elution program.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is a common technique for this molecule.

-

Mass Analysis: The mass spectrometer is operated to detect the precursor ion ([M+H]⁺) and its characteristic product ions.

-

Signaling Pathways and Experimental Workflows

3.1 Biosynthesis of Coenzyme A

This compound is a precursor to pantothenic acid (Vitamin B5), which is essential for the synthesis of Coenzyme A. The following diagram illustrates this key metabolic pathway.

3.2 General Spectroscopic Analysis Workflow

The following diagram outlines a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

DL-Pantolactone as a Precursor for D-Pantothenic Acid Synthesis: An In-depth Technical Guide

Introduction

D-pantothenic acid, also known as Vitamin B5, is a vital nutrient and a precursor in the biosynthesis of coenzyme A (CoA), an essential cofactor for numerous metabolic reactions, including the synthesis and degradation of carbohydrates, proteins, and fats.[1][2][3] Given its importance, D-pantothenic acid finds extensive applications in the pharmaceutical, food, feed, and cosmetic industries.[4] The industrial synthesis of D-pantothenic acid predominantly relies on the chemical condensation of D-pantolactone with a salt of β-alanine.[4][5]

DL-pantolactone, a racemic mixture, is the key starting material for obtaining the biologically active D-enantiomer. The critical step in this synthesis is the resolution of this racemic mixture to isolate the desired D-pantolactone. This guide provides a comprehensive technical overview of the methodologies for utilizing this compound as a precursor for D-pantothenic acid synthesis, with a focus on enzymatic resolution techniques, experimental protocols, and process workflows.

Core Synthesis Pathway: From Racemic Mixture to Pure Enantiomer

The conversion of this compound to D-pantothenic acid involves two primary stages:

-

Resolution of this compound: The separation of the D-(-) and L-(+) enantiomers is paramount. While chemical resolution methods exist, enzymatic kinetic resolution is the preferred industrial approach due to its high stereoselectivity and milder reaction conditions.[6][7]

-

Condensation with β-alanine: The isolated D-pantolactone is then condensed with β-alanine or its salt to yield D-pantothenic acid.[2][5]

Methods for the Resolution of this compound

Chemical Resolution

Traditional chemical resolution involves the use of costly resolving agents like quinine (B1679958) or brucine (B1667951) to form diastereomeric salts, which can then be separated based on differences in solubility.[8][9] However, this method is often inefficient and less economical for large-scale production.[8]

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient and environmentally friendly method for obtaining optically pure D-pantolactone.[6] This process utilizes enzymes that selectively act on one of the enantiomers in the racemic mixture.

1. Hydrolysis of D-pantolactone:

This approach employs a D-lactonase (lactone hydrolase) that specifically hydrolyzes D-pantolactone to D-pantoic acid, leaving the L-pantolactone unreacted.[8][10] The resulting D-pantoic acid is then separated and subsequently converted back to D-pantolactone through chemical lactonization, typically by heating under acidic conditions.[8] The unreacted L-pantolactone can be racemized and recycled, improving the overall process economy.[11] Microorganisms such as those from the genera Fusarium, Gibberella, and Cylindrocarpon are known to produce effective D-lactonases.

2. Hydrolysis of L-pantolactone:

Alternatively, an L-lactonase can be used to hydrolyze L-pantolactone, which directly yields the desired D-pantolactone without the need for a subsequent lactonization step.[12]

Enzymatic Deracemization

A more advanced and sustainable approach is the deracemization of this compound, which can theoretically achieve a 100% conversion to the desired D-enantiomer.[5][13] This method often involves a multi-enzymatic cascade. For instance, a three-enzyme system can be employed where:[5][13]

-

An L-pantolactone dehydrogenase oxidizes L-pantolactone to ketopantolactone.

-

A reductase (e.g., conjugated polyketone reductase) asymmetrically reduces the ketopantolactone to D-pantolactone.

-

A third enzyme, such as glucose dehydrogenase, is used to regenerate the necessary cofactor (e.g., NADPH).

This process is considered greener as it avoids the separation of enantiomers and the racemization of the unwanted enantiomer.[5]

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of D-pantolactone and D-pantothenic acid.

Table 1: Enzymatic Kinetic Resolution of this compound

| Microorganism/Enzyme | Substrate Conc. (g/L) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) of D-Pantoic Acid (%) | Reference |

| Recombinant E. coli (TSDL D-lactonase) | 200 | 12 | 50 | 90 | [6] |

| Fusarium oxysporum | 700 | 24 | 90 (hydrolysis of D-form) | Not specified | |

| Immobilized Pichia pastoris (D-lactonase) | 280 | 8 | >40 | Not specified | [14] |

| Fusarium moniliforme SW-902 | Not specified | Not specified | 25-45 (per cycle) | Not specified | [15] |

Table 2: Multi-Enzymatic Deracemization of this compound

| Enzyme Cascade | Substrate Conc. (M) | Reaction Time (h) | Product e.e. (%) | Productivity (g/L/d) | Reference |

| AmeLPLDH, ZpaCPR, BsGDH | 1.25 | 36 | 98.6 | 107.7 | [5][13] |

Table 3: Biocatalytic Production of D-Pantothenic Acid

| Microorganism | Substrates | Reaction Time (h) | Product Titer (g/L) | Productivity (g/L/h) | Reference |

| Engineered E. coli | D-pantoic acid, β-alanine | 32 | 97.1 | 3.0 | [4] |

| Engineered E. coli W3110 (fed-batch) | Glucose | Not specified | 28.45 | Not specified | [16] |

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of this compound with Immobilized Whole Cells

This protocol is based on the industrial kinetic resolution using immobilized Pichia pastoris cells harboring a recombinant D-lactonase.[14][17]

1. Materials and Reagents:

-

Immobilized Pichia pastoris cells expressing D-lactonase

-

This compound (DL-PL)

-

Calcium chloride (CaCl₂)

-

15 M Ammonia (B1221849) solution (NH₃·H₂O)

-

Deionized water

-

500 mL round-bottom flask

-

Stirrer and pH controller

2. Procedure:

-

Prepare a 100 mL substrate solution containing 280 g/L of this compound in deionized water.

-

Add the substrate solution, 70 g of the immobilized cells, and 0.5 g of CaCl₂ to the 500 mL round-bottom flask.

-

Incubate the mixture at 28°C with stirring.

-

Maintain the pH of the reaction at 7.0 ± 0.2 by the controlled addition of 15 M ammonia solution. The pH will naturally decrease as D-pantoic acid is formed.

-

Monitor the reaction progress by taking samples periodically and analyzing the conversion of this compound and the enantiomeric excess of D-pantoic acid by HPLC.

-

After approximately 8 hours, when the conversion reaches over 40%, stop the reaction.

-

Separate the immobilized cells by filtration for reuse in subsequent batches.

-

The filtrate, containing D-pantoic acid and unreacted L-pantolactone, is processed for separation and lactonization of the D-pantoic acid.

Protocol 2: Lactonization of D-Pantoic Acid

This protocol describes the conversion of D-pantoic acid back to D-pantolactone.[8]

1. Materials and Reagents:

-

Aqueous solution of D-pantoic acid (from Protocol 1)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

2. Procedure:

-

Separate the unreacted L-pantolactone from the aqueous D-pantoic acid solution by extraction with an organic solvent like ethyl acetate.[8]

-

Acidify the remaining aqueous solution containing D-pantoic acid with hydrochloric acid.

-

Heat the acidified solution to induce lactonization (intramolecular esterification).

-

After the reaction is complete, cool the solution.

-

Extract the resulting D-pantolactone with ethyl acetate.

-

The organic layers are combined, dried, and the solvent is evaporated to yield D-pantolactone.

Protocol 3: Synthesis of Calcium D-Pantothenate

This protocol details the final condensation step to produce Calcium D-pantothenate.[17]

1. Materials and Reagents:

-

D-pantolactone

-

β-alanine

-

Metallic calcium

-

Methanol

-

Stirred tank reactor

2. Procedure:

-

Prepare a solution of calcium β-alaninate. In a reactor, dissolve β-alanine in methanol.

-

Add metallic calcium to the solution with a molar ratio of β-alanine to calcium of approximately 2:1.02.

-

Heat the mixture to 75°C and reflux for 6 hours.

-

Filter the reaction mixture to obtain a clear solution of calcium β-alaninate.

-

To the filtrate, add D-pantolactone.

-

Stir the mixture and maintain the temperature at 75°C. Reflux for 16 hours.

-

Monitor the consumption of D-pantolactone by HPLC to determine the reaction endpoint.

-

Once the reaction is complete, filter the solution.

-

Concentrate and dry the filtrate to obtain the final product, Calcium D-pantothenate.

Protocol 4: Chiral HPLC Analysis of Pantolactone

This protocol provides a general method for the analytical separation of D- and L-pantolactone enantiomers.[18]

1. Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column, such as a polysaccharide-based column (e.g., Chiralcel OD-H).

2. Mobile Phase and Conditions:

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10, v/v). The ratio may require optimization for baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

3. Procedure:

-

Prepare standards of D- and L-pantolactone of known concentrations.

-

Prepare the sample by dissolving it in the mobile phase.

-

Inject the standards and the sample onto the HPLC system.

-

Identify the peaks for D- and L-pantolactone based on the retention times of the standards.

-

Quantify the amount of each enantiomer and calculate the enantiomeric excess (e.e.).

Visualizations

The following diagrams illustrate the key pathways and workflows in the synthesis of D-pantothenic acid from this compound.

Caption: Chemoenzymatic synthesis of D-pantothenic acid.

Caption: Experimental workflow for enzymatic kinetic resolution.

Caption: Multi-enzymatic cascade for deracemization.

Conclusion

This compound serves as a crucial and cost-effective precursor for the industrial synthesis of D-pantothenic acid. While chemical resolution methods exist, the industry has largely shifted towards more efficient, selective, and environmentally benign enzymatic processes. Kinetic resolution using D-lactonases is a well-established commercial technology, enabling the production of high-purity D-pantolactone. Furthermore, emerging techniques like multi-enzyme deracemization offer a promising path towards even more sustainable and atom-economical synthesis routes, potentially achieving near-quantitative conversion of the racemic starting material into the desired D-enantiomer. The continued development of novel biocatalysts and the optimization of reaction conditions are key to further enhancing the efficiency and cost-effectiveness of D-pantothenic acid production.

References

- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multi-Enzymatic Cascade for Efficient Deracemization of this compound into d-Pantolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pantothenic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. US5275949A - Process for the preparation of D-pantolactone - Google Patents [patents.google.com]

- 9. Preparation method of D-pantolactone - Eureka | Patsnap [eureka.patsnap.com]

- 10. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Multi-Enzymatic Cascade for Efficient Deracemization of this compound into d-Pantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Industrial kinetic resolution of d,l-pantolactone by an immobilized whole-cell biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Page loading... [guidechem.com]

- 16. Metabolic engineering of Escherichia coli for d-pantothenic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

The Strategic Role of DL-Pantolactone as a Chiral Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a critical consideration in the development of pharmaceuticals and fine chemicals, as the stereochemistry of a molecule can profoundly influence its biological activity. DL-Pantolactone, a racemic mixture, serves as a readily available and cost-effective precursor to its enantiopure forms, (R)-(-)-pantolactone and (S)-(+)-pantolactone. These enantiomers are not only key intermediates in the synthesis of valuable products like D-pantothenic acid (Vitamin B5) but also versatile chiral auxiliaries in a variety of asymmetric transformations. This technical guide provides a comprehensive overview of the methodologies for resolving racemic this compound, its direct asymmetric synthesis, and its application as a chiral building block, complete with quantitative data, detailed experimental protocols, and workflow visualizations to support researchers in this field.

Introduction: The Importance of Pantolactone Enantiomers

(R)-pantolactone, also known as D-pantolactone, is a crucial intermediate in the industrial synthesis of D-calcium pantothenate (Vitamin B5) and D-panthenol, compounds widely used in the pharmaceutical, cosmetic, and food industries.[1][2] The global market for these products underscores the industrial significance of efficient access to enantiomerically pure D-pantolactone.[1] Beyond its role as a precursor, pantolactone's rigid bicyclic structure and stereodefined hydroxyl group make it an effective chiral auxiliary, capable of inducing high stereoselectivity in various chemical reactions.[1]

The primary challenge and area of intense research lie in the efficient separation of the racemic this compound or the direct stereoselective synthesis of the desired enantiomer. This guide will delve into the core methodologies employed to achieve these goals.

Resolution of Racemic this compound

The separation of enantiomers from a racemic mixture, or resolution, is the most established approach for producing enantiopure pantolactone. Both enzymatic and chemical methods are employed, with enzymatic kinetic resolution being particularly prominent on an industrial scale.[3]

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic substrate. In the case of this compound, D-lactonases (or lactonohydrolases) are commonly used to selectively hydrolyze D-pantolactone to D-pantoic acid, leaving L-pantolactone unreacted. The resulting D-pantoic acid can then be separated and re-lactonized to D-pantolactone, while the unreacted L-pantolactone can be racemized and recycled.

Key Enzymes and Microorganisms:

-

Fusarium oxysporum

-

Pichia pastoris (recombinant)

-

Recombinant D-lactonase (TSDL) expressed in E. coli

Quantitative Data on Enzymatic Resolution

| Enzyme/Microorganism | Substrate Conc. | Temp. (°C) | pH | Hydrolysis Rate (%) | Enantiomeric Excess (ee) of Product | Reference |

| Immobilized Pichia pastoris (recombinant D-lactonase) | 280 g/L | 28 | 7.0 | >40 | >90% (for D-PL) | |

| Immobilized d-lactonohydrolase | 20% | 40 | 7.0 | 36.8 | 90% (for D-pantoic acid) | |

| E. coli (TSDL) whole cells | 40 g/L | 30 | 7.0 | 50 | 95% (for D-pantoic acid) |

Experimental Protocol: Industrial Scale Kinetic Resolution with Immobilized Cells

-

Immobilization: Whole cells of Pichia pastoris harboring recombinant D-lactonase are entrapped in calcium alginate gels.

-

Reaction Setup: A 50-ton stirred tank reactor is charged with 7.5 tons of this compound, 130 kg of CaCl₂, and water to a final volume. 7 tons of the immobilized cell biocatalyst are added.

-

Hydrolysis: The mixture is stirred at 100 rpm and maintained at 28°C. The pH is controlled at 7.0 ± 0.2 using 15 M NH₃·H₂O.

-

Monitoring: The reaction is monitored until the hydrolysis conversion of this compound exceeds 40%, which typically takes 11-12 hours.

-

Workup: The mixture is filtered to recover the immobilized cells for reuse.

-

Lactonization and Purification: The filtrate containing D-pantoic acid is acidified and heated to induce lactonization. The resulting D-pantolactone is purified by extraction with ethyl acetate (B1210297) and vacuum distillation, yielding the final product with an enantiomeric excess >90%.

Workflow for Enzymatic Kinetic Resolution

Caption: Workflow of enzymatic kinetic resolution of this compound.

Multi-Enzymatic Deracemization

A more advanced and sustainable approach is deracemization, which converts the unwanted enantiomer into the desired one, potentially achieving a theoretical yield of 100%. A three-enzyme cascade has been developed for the deracemization of this compound to D-pantolactone.

-

L-pantolactone dehydrogenase (LPLDH): Oxidizes L-pantolactone to ketopantolactone.

-

Conjugated polyketone reductase (CPR): Asymmetrically reduces ketopantolactone to D-pantolactone.

-

Glucose dehydrogenase (GDH): Regenerates the necessary NADPH cofactor.

Quantitative Data on Deracemization

| Substrate Conc. | Reaction Time (h) | Product ee (%) | Productivity (g/L·d) | Reference |

| 1.25 M | 36 | 98.6 | 107.7 |

Experimental Protocol: Whole-Cell Deracemization

-

Catalyst: E. coli cells co-expressing LPLDH, CPR, and GDH are used as a whole-cell biocatalyst.

-

Reaction Mixture: The initial reaction mixture (10 mL) contains 1.25 M this compound, 2.5 M glucose, 200 g/L wet cells, and 50 mM PBS buffer (pH 6.0).

-

Reaction Conditions: The reaction is carried out at 30°C and 400 rpm. The pH is kept constant using an auto-titration system.

-

Catalyst Supplementation: After 24 hours, an additional 100 g/L of wet E. coli cells expressing GDH are added.

-

Completion: The reaction proceeds for another 12 hours (36 hours total).

-

Analysis: The reaction is terminated, and the product mixture is analyzed to determine conversion and enantiomeric excess.

Logical Flow of Multi-Enzyme Deracemization

Caption: Multi-enzyme cascade for the deracemization of this compound.

Chemical Resolution

Chemical resolution involves the reaction of racemic pantolactone (after hydrolysis to pantoic acid) with a chiral resolving agent, typically an optically active amine, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired diastereomer is then isolated and converted back to the enantiopure pantolactone.

Common Chiral Resolving Agents:

-

Quinine

-

(+)-3-aminomethylpinane and (-)-3-aminomethylpinane

Asymmetric Synthesis of Pantolactone

As an alternative to resolving a racemic mixture, asymmetric synthesis aims to create the desired enantiomer directly from achiral starting materials. This approach can be more atom-economical.

Asymmetric Aldol (B89426) Reaction

The asymmetric aldol reaction between isobutyraldehyde (B47883) and a glyoxylate (B1226380) ester, catalyzed by a chiral organocatalyst, can produce precursors to pantolactone with high enantioselectivity. For example, a novel L-histidine-modified ionic liquid has been shown to be an effective and recyclable catalyst for this transformation.

Quantitative Data on Asymmetric Aldol Route

| Catalyst | Product | Purity (%) | Yield (%) | Enantiomeric Excess (ee) (%) |

| [EMIm][His] + Cu-/SiO₂ | D-pantolactone | >99 | 93 | 93 |

Experimental Protocol: Asymmetric Aldol and Hydrogenation

-

Aldol Reaction: The asymmetric aldol reaction is performed using an L-histidine-modified ionic liquid catalyst ([EMIm][His]) in CH₂Cl₂ to produce the condensation product, (D)-3-formyl-2-hydroxy-3-ethyl butyrate, with high enantioselectivity.

-

Catalyst Recovery: The ionic liquid catalyst is recovered and can be reused for multiple cycles.

-

Hydrogenation: The aldol product is then hydrogenated using a Cu-/SiO₂ catalyst.

-

Purification: The resulting D-pantolactone is purified to yield the final product with >99% purity and 93% ee.

Pantolactone as a Chiral Auxiliary

Enantiopure pantolactone, particularly (R)-pantolactone, is frequently used as a chiral auxiliary. In this role, it is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the transformation, the auxiliary is cleaved and can be recovered. Acrylates of (R)-pantolactone have been extensively studied for their ability to direct cycloaddition reactions, such as the Diels-Alder reaction, with high facial-diastereoselectivity, often in the presence of a Lewis acid like TiCl₄.

Workflow for Pantolactone as a Chiral Auxiliary

Caption: Use of (R)-Pantolactone as a chiral auxiliary in asymmetric synthesis.

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis. The industrial-scale enzymatic resolution of its racemic form provides efficient access to the economically vital D-enantiomer. Concurrently, advancements in multi-enzyme deracemization and direct asymmetric synthesis offer more sustainable and atom-economical alternatives. Furthermore, the application of enantiopure pantolactone as a robust chiral auxiliary highlights its versatility and value to the synthetic chemist. The methodologies and data presented in this guide offer a technical foundation for researchers and professionals engaged in the synthesis of chiral molecules, enabling the development of more efficient, selective, and sustainable chemical processes.

References

In-Depth Technical Guide to the Hydrolysis Kinetics of DL-Pantolactone to Pantoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis kinetics of DL-pantolactone, the precursor to pantoic acid, a key component in the synthesis of Vitamin B5 (pantothenic acid). Understanding the stability and degradation pathways of this compound in aqueous solutions is critical for optimizing drug formulation, ensuring shelf-life stability, and controlling manufacturing processes. This document details the experimental protocols for studying these kinetics and presents available quantitative data.

Introduction: The Significance of this compound Hydrolysis

This compound is a racemic mixture of D- and L-pantolactone. The D-enantiomer is the biologically active precursor to D-pantoic acid, which is subsequently converted to pantothenic acid. The hydrolysis of the lactone ring in this compound to form pantoic acid is a crucial reaction that can be influenced by various factors, primarily pH and temperature. In pharmaceutical and chemical manufacturing, controlling this hydrolysis is essential to prevent the degradation of the desired lactone form and to ensure the efficiency of subsequent synthesis steps.

The hydrolysis reaction involves the cleavage of the ester bond within the cyclic lactone structure by water, leading to the formation of the corresponding hydroxy acid, pantoic acid. This reaction can occur under acidic, neutral, and basic conditions, with the rate of hydrolysis being significantly dependent on the pH of the solution.

Chemical Reaction Pathway

The hydrolysis of this compound is a reversible reaction that results in the formation of pantoic acid. The equilibrium between the lactone and the open-chain hydroxy acid is influenced by the reaction conditions.

Caption: General reaction scheme for the hydrolysis of this compound to Pantoic Acid.

Quantitative Data on Hydrolysis Kinetics

While extensive data exists for the enzymatic resolution of this compound, specific quantitative data for its non-enzymatic hydrolysis is less abundant in publicly available literature. The stability of lactones is known to be highly dependent on the pH of the aqueous solution and the temperature. A related compound, ketopantolactone, is known to be susceptible to spontaneous hydrolysis at neutral pH.

General observations indicate that the hydrolysis of this compound is catalyzed by both acids and bases. Therefore, the rate of hydrolysis is expected to be slowest in the neutral pH range and to increase significantly in both acidic and basic conditions.

Further research is required to obtain specific rate constants (k), activation energies (Ea), and a detailed pH-rate profile for the non-enzymatic hydrolysis of this compound.

Experimental Protocols for Studying Hydrolysis Kinetics

To determine the kinetic parameters for the hydrolysis of this compound, a series of experiments can be conducted under controlled conditions. The following outlines a general experimental workflow and specific analytical methodologies.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the hydrolysis kinetics of this compound.

Caption: A generalized workflow for studying the hydrolysis kinetics of this compound.

Detailed Methodologies

4.2.1. Materials and Reagents

-

This compound (high purity)

-

Pantoic acid (as a reference standard)

-

Buffer solutions of various pH values (e.g., citrate, phosphate (B84403), borate (B1201080) buffers)

-

Acids (e.g., HCl, H₂SO₄) and bases (e.g., NaOH) for pH adjustment

-

High-purity water

-

Solvents for extraction and analysis (e.g., ethyl acetate, methanol (B129727), acetonitrile)

-

Quenching agent (e.g., a strong acid or base to rapidly shift the pH and stop the reaction)

4.2.2. General Kinetic Run Procedure

-

Preparation of Reaction Mixtures: Prepare a series of buffer solutions with precisely known pH values. A stock solution of this compound in a suitable non-aqueous solvent (to prevent premature hydrolysis) or freshly prepared in water should be made.

-

Temperature Control: Place the buffer solutions in a constant temperature water bath or incubator to equilibrate to the desired reaction temperature (e.g., 25°C, 37°C, 50°C).

-

Initiation of Reaction: To initiate the hydrolysis reaction, add a known volume of the this compound stock solution to the pre-heated buffer solution. The final concentration of pantolactone should be such that it can be accurately measured by the chosen analytical method.

-

Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot to stop the hydrolysis. This can be achieved by rapidly changing the pH to a value where the reaction rate is negligible (e.g., by adding a small volume of concentrated acid or base).

-

Sample Preparation for Analysis: Depending on the analytical method, the quenched samples may require further preparation, such as extraction of the remaining pantolactone and/or pantoic acid into an organic solvent.

4.2.3. Analytical Methods for Monitoring the Reaction

The concentrations of this compound and the resulting pantoic acid can be monitored using various analytical techniques. The choice of method will depend on the required sensitivity, selectivity, and available instrumentation.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase column (e.g., C18) is typically suitable.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The pH of the mobile phase should be controlled to ensure good peak shape and separation.

-

Detection: UV detection is commonly used, as the ester group in pantolactone and the carboxylic acid group in pantoic acid absorb UV light. The wavelength for detection should be optimized for maximum sensitivity. A typical wavelength for detection is around 230 nm.

-

Quantification: Calibration curves for both this compound and pantoic acid should be prepared using standards of known concentrations to enable accurate quantification.

-

-

Gas Chromatography (GC):

-

Derivatization: Pantoic acid is not volatile and requires derivatization before GC analysis. Silylation is a common derivatization method. Pantolactone is volatile and can often be analyzed directly.

-

Column: A chiral capillary column can be used to separate the D- and L-enantiomers of pantolactone if required.

-

Detector: A Flame Ionization Detector (FID) is commonly used.

-

Quantification: Similar to HPLC, calibration curves with derivatized standards are necessary for accurate quantification.

-

Data Analysis

5.1. Determination of Rate Constants

The rate of hydrolysis can be determined by plotting the concentration of this compound versus time. For a first-order reaction, the natural logarithm of the pantolactone concentration versus time will yield a straight line, the slope of which is the negative of the observed rate constant (k_obs).

5.2. pH-Rate Profile

By determining the rate constants at various pH values, a pH-rate profile can be constructed. This is typically a plot of log(k_obs) versus pH. The shape of this profile provides insights into the reaction mechanism, indicating the regions of acid-catalysis, base-catalysis, and pH-independent hydrolysis.

5.3. Determination of Activation Energy

To determine the activation energy (Ea) of the hydrolysis reaction, kinetic runs are performed at several different temperatures while keeping the pH constant. The Arrhenius equation describes the relationship between the rate constant and temperature:

k = A * exp(-Ea / RT)

where:

-

k is the rate constant

-

A is the pre-exponential factor

-

Ea is the activation energy

-

R is the ideal gas constant

-

T is the absolute temperature in Kelvin

A plot of ln(k) versus 1/T (an Arrhenius plot) will yield a straight line with a slope of -Ea/R, from which the activation energy can be calculated.

Logical Relationships in Kinetic Analysis

The following diagram illustrates the logical flow from experimental design to the determination of key kinetic parameters.

Caption: Logical flow from experimental design to kinetic parameter determination.

Conclusion

The hydrolysis of this compound to pantoic acid is a fundamental reaction with significant implications for the pharmaceutical and chemical industries. A thorough understanding of its kinetics, particularly the influence of pH and temperature, is essential for process control and product stability. This guide provides a framework for the systematic investigation of these kinetics, from experimental design and execution to data analysis. While specific quantitative data for the non-enzymatic hydrolysis remains an area for further investigation, the methodologies outlined here provide a clear path for researchers to obtain these critical parameters.

A Comprehensive Technical Guide to the Thermodynamic Properties and Stability of DL-Pantolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Pantolactone, a racemic mixture of D- and L-pantolactone, is a key intermediate in the synthesis of pantothenic acid (Vitamin B5) and its derivatives, which are widely used in the pharmaceutical and cosmetic industries. A thorough understanding of its thermodynamic properties and stability is crucial for optimizing manufacturing processes, ensuring formulation stability, and meeting regulatory requirements. This technical guide provides an in-depth overview of the thermodynamic characteristics and stability profile of this compound, including its physical and chemical properties, thermal behavior, and degradation pathways. Detailed experimental protocols for stability testing are also presented, along with graphical representations of key processes to facilitate comprehension.

Introduction

This compound (CAS 79-50-5), chemically known as (±)-dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone, is a white crystalline powder.[1] Its hygroscopic nature and susceptibility to hydrolysis necessitate careful handling and storage conditions.[2] This guide aims to consolidate the available scientific information on the thermodynamic and stability aspects of this compound to support research, development, and quality control activities.

Physicochemical and Thermodynamic Properties

The fundamental physicochemical and thermodynamic properties of this compound are summarized in the tables below. These parameters are critical for predicting its behavior in various formulation and processing conditions.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₆H₁₀O₃ | [3] |

| Molecular Weight | 130.14 g/mol | [3] |

| Appearance | White to pale yellow solid/crystalline powder | [4] |

| Melting Point | 74 - 78 °C | [3] |

| Boiling Point | 247 °C | [3] |

| Solubility in Water | > 500 g/L (very soluble) | [3] |

| log Kow | -0.69 | [3] |

| pKa | >13 | [3] |

| Hygroscopicity | Hygroscopic | [2] |

Table 2: Thermal Properties of this compound

| Thermal Property | Value/Observation | Method | References |

| Melting Point | 74 - 78 °C | Capillary Method / DSC | [3] |

| Thermal Stability | Stable under recommended storage conditions. | TGA (inferred) | |

| Decomposition | Thermal decomposition products include carbon oxides. | TGA (inferred) |

Stability Profile

The stability of this compound is influenced by several factors, primarily pH, temperature, and the presence of enzymes. Understanding these factors is essential for preventing degradation and ensuring the quality of the final product.

Hydrolytic Stability

Hydrolysis is the primary degradation pathway for this compound, where the lactone ring is opened to form pantoic acid (2,4-dihydroxy-3,3-dimethylbutanoic acid).[3][6] The rate of hydrolysis is highly dependent on the pH of the solution.

Table 3: pH-Dependent Hydrolysis of this compound at 25 °C

| pH | Half-life (t½) | Stability | References |

| 4 | 1 - 3 years | Stable | [3] |

| 7 | ~30 days | Moderately Stable | [3] |

| 9 | 6 - 20 days | Prone to moderate hydrolysis | [3] |

The hydrolysis reaction is significantly accelerated at higher temperatures. A study conducted at 50 °C showed half-lives of 144, 3.7, and 1 day at pH 4, 7, and 9, respectively.[3]

Figure 1. Hydrolysis degradation pathway of this compound.

Enzymatic Stability and Transformation

This compound can be a substrate for certain enzymes, leading to its transformation. This is particularly relevant in biological systems and for biocatalytic applications.

-

Enzymatic Hydrolysis: Specific enzymes, such as lactonohydrolase from Fusarium oxysporum, can catalyze the hydrolysis of this compound to pantoic acid.[6]

-

Kinetic Resolution: D-lactonase can selectively hydrolyze the D-enantiomer of this compound to D-pantoic acid, leaving L-pantolactone largely unreacted.[7][8] This enzymatic kinetic resolution is a common industrial method for producing optically pure D-pantolactone.[9]

-

Deracemization: A multi-enzymatic cascade can be employed for the deracemization of this compound to yield D-pantolactone with high optical purity.[10][11] This process involves the oxidation of L-pantolactone to an intermediate, followed by its stereoselective reduction to D-pantolactone.[10]

Figure 2. Enzymatic kinetic resolution of this compound.

Experimental Protocols for Stability Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[12] The following protocols are based on general guidelines for forced degradation studies and should be adapted based on the specific formulation and analytical capabilities.[4][13]

General Workflow for Forced Degradation Study

Figure 3. General workflow for a forced degradation study of this compound.

Protocol for Hydrolytic Degradation Study

Objective: To evaluate the stability of this compound in acidic and basic conditions.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (B78521) (0.1 M and 1 M)

-

Volumetric flasks

-

Water bath or incubator

-

pH meter

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)[14][15][16]

Procedure:

-

Sample Preparation: Prepare solutions of this compound of a known concentration (e.g., 1 mg/mL) in 0.1 M HCl, 1 M HCl, 0.1 M NaOH, and 1 M NaOH. Also, prepare a solution in purified water as a control.

-

Stress Conditions:

-

Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).[12]

-

Withdraw aliquots at specified time intervals.

-

-

Sample Analysis:

-

Data Analysis: Calculate the percentage degradation of this compound at each time point and determine the degradation kinetics.

Protocol for Oxidative Degradation Study

Objective: To assess the susceptibility of this compound to oxidation.

Materials:

-

This compound

-

Hydrogen peroxide (e.g., 3% solution)

-

Volumetric flasks

-

HPLC system

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a 3% hydrogen peroxide solution.

-

Stress Conditions: Store the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

-

Sample Analysis: Analyze the sample by HPLC to determine the extent of degradation.

Protocol for Thermal Degradation Study

Objective: To evaluate the stability of solid this compound at elevated temperatures.

Materials:

-

This compound (solid)

-

Oven

-

DSC and TGA instruments[5]

-

HPLC system

Procedure:

-

Solid State Stress: Place a known amount of solid this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.

-

Thermal Analysis:

-

DSC: Perform a DSC scan on the solid sample to observe any changes in the melting point or the appearance of new thermal events.

-

TGA: Conduct a TGA analysis to determine the onset of thermal decomposition and the weight loss profile.

-

-

Chemical Analysis: Dissolve the heat-stressed solid sample and analyze by HPLC to quantify any degradation.

Protocol for Photostability Study

Objective: To assess the stability of this compound upon exposure to light.

Materials:

-

This compound (solid and in solution)

-

Photostability chamber with controlled light exposure (UV and visible light)

-

Quartz cuvettes or other suitable transparent containers

-

Control samples wrapped in aluminum foil

-

HPLC system

Procedure:

-

Sample Exposure: Expose both solid and solution samples of this compound to light in a photostability chamber according to ICH Q1B guidelines. Keep control samples in the dark.

-

Sample Analysis: After the exposure period, analyze both the exposed and control samples by HPLC to determine the extent of photodegradation.

Conclusion

This compound is a stable compound under acidic and dry heat conditions but is susceptible to hydrolysis, particularly under neutral to basic conditions and at elevated temperatures. Its primary degradation product is pantoic acid. The provided experimental protocols for forced degradation studies offer a framework for comprehensively evaluating its stability profile. A thorough understanding of these thermodynamic properties and stability characteristics is paramount for the successful development of robust and effective pharmaceutical and cosmetic formulations containing this compound and its derivatives. Further studies involving detailed DSC and TGA analysis would provide a more complete picture of its thermal behavior.

References

- 1. [PDF] Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase | Semantic Scholar [semanticscholar.org]

- 2. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. sgs.com [sgs.com]

- 5. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 6. This compound | CAS#:79-50-5 | Chemsrc [chemsrc.com]

- 7. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Industrial kinetic resolution of d,l-pantolactone by an immobilized whole-cell biocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Multi-Enzymatic Cascade for Efficient Deracemization of this compound into d-Pantolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. onyxipca.com [onyxipca.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. US5275949A - Process for the preparation of D-pantolactone - Google Patents [patents.google.com]

- 15. Determination of pantothenic acid in multivitamin pharmaceutical preparations by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jfda-online.com [jfda-online.com]

Comprehensive literature review of DL-Pantolactone synthesis methods

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the synthetic methods for producing racemic α-hydroxy-β,β-dimethyl-γ-butyrolactone, commonly known as DL-pantolactone. As a crucial intermediate in the synthesis of pantothenic acid (Vitamin B5) and its derivatives, efficient and scalable methods for its production are of significant interest to the pharmaceutical and chemical industries. This review covers the predominant chemical synthesis routes, including detailed experimental protocols, quantitative data for process optimization, and a discussion of alternative and emerging synthetic strategies.

Classical Chemical Synthesis: The Isobutyraldehyde (B47883) and Formaldehyde (B43269) Route

The most established and widely practiced method for synthesizing this compound commences with the aldol (B89426) condensation of isobutyraldehyde and formaldehyde. This multi-step process, outlined below, has been the subject of extensive optimization for both batch and continuous production.

Reaction Pathway

The classical synthesis proceeds through three key stages:

-

Aldol Condensation: Isobutyraldehyde reacts with formaldehyde in the presence of a base catalyst to form 3-hydroxy-2,2-dimethylpropanal, also known as hydroxypivaldehyde.

-

Cyanohydrin Formation: The intermediate aldehyde then reacts with a cyanide source, typically hydrogen cyanide or a salt like sodium or potassium cyanide, to form the corresponding cyanohydrin, 2,4-dihydroxy-3,3-dimethylbutanenitrile.

-

Hydrolysis and Lactonization: Finally, the cyanohydrin undergoes acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid, followed by intramolecular esterification (lactonization) to yield this compound.

A schematic of this well-established synthetic pathway is presented below.

The Stereospecific Significance of Pantolactone Enantiomers: A Technical Guide for Researchers

An In-depth Examination of the Differential Biological Activities and Therapeutic Potential of D- and L-Pantolactone

This technical guide provides a comprehensive overview of the distinct biological roles of the enantiomers of pantolactone, (R)-(-)-pantolactone (D-pantolactone) and (S)-(+)-pantolactone (L-pantolactone). With a focus on their stereospecific interactions, this document delves into their established functions and emerging therapeutic applications, particularly for professionals in research, science, and drug development.

Introduction: The Critical Role of Chirality

Pantolactone, a chiral γ-lactone, serves as a pivotal precursor in the synthesis of pantothenic acid (Vitamin B5). The stereochemistry of this molecule is paramount, as only the D-enantiomer is biologically active in the formation of Vitamin B5, an essential nutrient for the synthesis of Coenzyme A (CoA). Beyond this foundational role, recent research has illuminated a novel therapeutic avenue for D-pantolactone derivatives as potent inhibitors of fatty acid synthase (FAS), a key enzyme implicated in various metabolic diseases and cancers. This guide will explore the biological significance of both enantiomers, present quantitative data on their activities, detail relevant experimental protocols, and visualize the associated signaling pathways.

D-Pantolactone: The Biologically Active Enantiomer

The biological significance of D-pantolactone is well-established and continues to expand. Its primary role as a precursor to Vitamin B5 is fundamental to cellular metabolism. More recently, its derivatives have emerged as a promising class of therapeutic agents.

Precursor to Vitamin B5 (Pantothenic Acid)

D-pantolactone is an indispensable building block in the biosynthesis of D-pantothenic acid.[1] This process involves the condensation of D-pantoic acid (derived from D-pantolactone) with β-alanine.[2] The resulting D-pantothenic acid is a vital component of Coenzyme A, a critical cofactor in numerous metabolic pathways, including the Krebs cycle and the synthesis and oxidation of fatty acids.[1][2] The stereospecificity of this pathway is absolute; L-pantolactone cannot be utilized for the synthesis of biologically active pantothenic acid.

Inhibition of Fatty Acid Synthase (FAS)

Recent advancements have identified derivatives of D-pantolactone as potent inhibitors of fatty acid synthase (FAS).[1] FAS is a key enzyme responsible for the de novo synthesis of long-chain fatty acids. Its upregulation is a characteristic feature of many cancers and metabolic disorders, making it an attractive therapeutic target.[1] A novel series of FAS inhibitors incorporating the D-(-)-pantolactone moiety has been synthesized and shown to exhibit significant inhibitory activity.[3]

L-Pantolactone: The Inactive Enantiomer in Key Biological Pathways

In stark contrast to its D-counterpart, L-pantolactone is biologically inactive in the context of Vitamin B5 synthesis.[2] While it can be used as a starting material in the chemical synthesis of racemic pantolactone, it must be separated from the D-enantiomer for biological applications related to pantothenic acid.[4] Current research on the therapeutic effects of pantolactone derivatives has predominantly focused on the D-enantiomer, with a notable absence of studies investigating the FAS inhibitory activity of L-pantolactone derivatives. This strongly suggests that the biological activity in this context is also stereospecific to the D-form.

Quantitative Data: A Comparative Overview

The differential biological activity of the pantolactone enantiomers is most evident in their quantitative assessment. The following table summarizes the available data on the inhibitory activity of D-pantolactone derivatives against fatty acid synthase. To date, there is a lack of published data on the FAS inhibitory activity of L-pantolactone derivatives.

| Compound Class | Enantiomer | Target | Assay | IC50 (μM) | Reference |

| D-pantolactone derivatives | D-(-)-pantolactone | Mouse Fatty Acid Synthase | Enzymatic Assay | 13.68 ± 1.52 - 33.19 ± 1.39 | [3] |

Signaling Pathways

Vitamin B5 Synthesis and Coenzyme A Formation

The synthesis of pantothenic acid from D-pantolactone is a direct enzymatic pathway leading to the formation of Coenzyme A.

Downstream Effects of Fatty Acid Synthase (FAS) Inhibition

Inhibition of FAS by D-pantolactone derivatives triggers a cascade of downstream signaling events, primarily impacting the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[5][6]

Experimental Protocols

Enzymatic Assay for Fatty Acid Synthase (FAS) Inhibition

This protocol outlines a common method for determining the inhibitory activity of pantolactone derivatives on FAS.

Materials:

-

Purified fatty acid synthase

-

Acetyl-CoA

-

Malonyl-CoA

-

NADPH

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0, containing EDTA and DTT)

-

Pantolactone derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, acetyl-CoA, and the pantolactone derivative at various concentrations.

-

Initiate the reaction by adding malonyl-CoA and purified FAS.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

The rate of NADPH oxidation is proportional to the FAS activity.

-

Calculate the percentage of inhibition for each concentration of the pantolactone derivative compared to a control reaction without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

In Vitro Synthesis of Pantothenic Acid

This protocol describes the enzymatic synthesis of pantothenic acid from D-pantolactone.

Materials:

-

D-pantolactone

-

β-alanine

-

ATP (Adenosine triphosphate)

-

Pantothenate synthetase

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0, containing MgCl2)

-

Method for quantifying pantothenic acid (e.g., HPLC or a microbiological assay)[7][8]

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, D-pantolactone, β-alanine, and ATP.

-

Initiate the reaction by adding pantothenate synthetase.

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

-

Terminate the reaction (e.g., by heat inactivation or addition of acid).

-

Quantify the amount of pantothenic acid synthesized using a suitable analytical method.

Chiral Separation of Pantolactone Enantiomers by HPLC

This protocol provides a general method for the analytical separation of D- and L-pantolactone.

Materials:

-

Racemic pantolactone standard

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based)

-

Mobile phase (e.g., a mixture of n-hexane and isopropanol)

Procedure:

-

Dissolve the racemic pantolactone in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Elute the enantiomers with the mobile phase at a constant flow rate.

-

Detect the separated enantiomers using a UV detector at an appropriate wavelength (e.g., 220 nm).

-

The retention times of the two peaks will correspond to the D- and L-enantiomers.

Conclusion